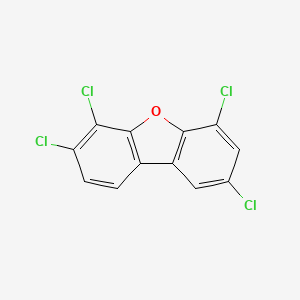

2,4,6,7-Tetrachlorodibenzofuran

説明

However, extensive data exist for its isomer, 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF), which is widely studied due to its high toxicity. This article will focus on comparisons with structurally and toxicologically related chlorinated dibenzofurans (CDFs) and dioxins.

特性

IUPAC Name |

2,4,6,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDXKMRVQOSASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205755 | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-38-1 | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64PSC2N2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

2,4,6,7-Tetrachlorodibenzofuran is not typically manufactured intentionally but is formed as a by-product in various industrial processes. These processes include the combustion and pyrolysis of organic materials in the presence of chlorine, as well as the production of chlorinated pesticides through the intermolecular condensation of ortho-chlorophenols . The reaction conditions that favor the formation of this compound include high temperatures (above 150°C), alkaline mediums, and exposure to UV light or radical-forming substances .

化学反応の分析

Reaction with Methylidyne (CH) Radicals

TCDF undergoes multi-channel reactions with CH radicals via C–X (X = C, Cl, H, O) bond insertion mechanisms . Density functional theory (DFT) studies reveal:

- 13 distinct products form through radical attack at different positions .

- Thermodynamic parameters:

- Energy barriers : 51.06–53.82 kcal/mol (gas phase), reduced in aqueous solutions due to solvent stabilization .

Table 1: Key Reaction Pathways with CH Radicals

| Attack Position | Product Stability (kcal/mol) | Dominant Pathway |

|---|---|---|

| C–Cl | −58.3 | Cl elimination |

| C–H | −49.6 | H abstraction |

| C–O | −27.1 | Ring cleavage |

Interaction with Hydrogen Peroxide (H₂O₂)

TCDF reacts with neutral H₂O₂ and its anion (HO₂⁻) through nucleophilic substitution and addition pathways :

- Neutral H₂O₂ :

- Anionic HO₂⁻ :

Table 2: Thermodynamic Parameters for H₂O₂ Reactions

| Reaction Type | ΔH (kcal/mol) | ΔG (kcal/mol) | Solvent Effect |

|---|---|---|---|

| Substitution (H₂O₂) | −15.2 | −10.8 | Aqueous |

| Addition (HO₂⁻) | −22.4 | −18.3 | Gas phase |

Formation and Environmental Degradation

TCDF is primarily a byproduct of combustion and industrial processes :

- Synthesis pathways :

- Environmental stability :

Comparative Reactivity with Analogues

TCDF’s reactivity differs from structurally similar compounds due to chlorine positioning:

- 2,3,7,8-TCDD (dioxin) : Higher persistence due to symmetrical chlorine substitution .

- 2,3,7,8-TCDF : Faster degradation via radical pathways but similar AhR binding affinity .

Mechanistic Insights from Computational Studies

- Atoms-in-molecules (AIM) analysis : Confirms intermolecular H-bonding in MCs .

- Ab initio molecular dynamics : Predicts solvent-driven proton transfer (PT) accelerates substitution .

Key Research Findings

科学的研究の応用

2,4,6,7-Tetrachlorodibenzofuran has been studied extensively in environmental science due to its persistence and toxicity. It is used as a model compound to understand the behavior of polychlorinated dibenzofurans in the environment. Research applications include:

作用機序

The toxic effects of 2,4,6,7-Tetrachlorodibenzofuran are primarily mediated through its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of gene expression changes that can lead to various toxicological outcomes, including disruption of lipid metabolism and induction of hepatic steatosis . The molecular pathways involved include the activation of genes such as Cyp1a1 and Cd36, which are associated with lipid accumulation and oxidative stress .

類似化合物との比較

Key Characteristics of 2,3,7,8-TCDF (as a Reference Compound):

- Chemical Formula : C₁₂H₄Cl₄O

- Molecular Weight : 305.972 g/mol

- CAS Registry Number : 51207-31-9

- Structural Features : Chlorine atoms at the 2,3,7,8 positions of the dibenzofuran backbone, which are critical for high toxicity .

2,3,7,8-TCDF is a persistent environmental pollutant formed during combustion processes and PCB synthesis. It bioaccumulates in adipose tissue and liver, exhibiting toxic effects similar to 2,3,7,8-TCDD (tetrachlorodibenzo-p-dioxin), including immunotoxicity, carcinogenicity, and endocrine disruption .

Toxicity Relative to Other Chlorinated Dibenzofurans

The toxicity of CDFs depends on chlorine substitution patterns. Compounds with lateral chlorines (positions 2,3,7,8) exhibit the highest toxicity due to their affinity for the aryl hydrocarbon receptor (AhR).

Table 1: Toxicity of Selected Chlorinated Dibenzofurans (log(1/EC₅₀))

| S/N | IUPAC Name | Toxicity (log(1/EC₅₀)) |

|---|---|---|

| 24 | 1,3,6,8-Tetrachlorodibenzofuran | 6.66 |

| 25 | 2,3,4,8-Tetrachlorodibenzofuran | 6.70 |

| 26 | 2,3,4,6-Tetrachlorodibenzofuran | 6.46 |

| 30 | 2,6-Dichlorodibenzofuran | 3.61 |

| 32 | 3-Chlorodibenzofuran | 4.38 |

Source: Density Functional Theory (DFT) study

Key Findings :

- 2,3,4,8-TCDF (log(1/EC₅₀) = 6.70) shows higher predicted toxicity than other TCDF isomers in Table 1. However, experimental studies confirm that 2,3,7,8-TCDF is the most toxic TCDF isomer, exceeding even 2,3,7,8-TCDD in some assays .

- Non-lateral chlorinated congeners (e.g., 2,6-dichlorodibenzofuran) exhibit significantly lower toxicity due to poor AhR binding .

Structural and Functional Comparison with Chlorinated Dioxins

2,3,7,8-TCDF is an isostereomer of 2,3,7,8-TCDD, sharing similar steric and electronic properties:

Key Differences :

- Bioaccumulation : 2,3,7,8-TCDD has a longer half-life in humans (~7 years) compared to TCDFs (~1–3 years) due to higher lipophilicity .

- Toxicity Threshold : 2,3,7,8-TCDD is ~10–100 times more toxic than 2,3,7,8-TCDF in acute exposure models .

Environmental and Analytical Considerations

- Environmental Detection :

- Chromatographic Separation :

- Columns like Rtx-Dioxin2 provide superior resolution for separating 2,3,7,8-TCDF from interferents compared to conventional GC columns .

生物活性

2,4,6,7-Tetrachlorodibenzofuran (TCDF) is a member of the dibenzofuran family and is structurally related to the more well-known 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Both compounds are environmental pollutants and are part of the persistent organic pollutants (POPs) category. This article focuses on the biological activity of TCDF, including its mechanisms of action, toxicological effects, and relevant case studies.

TCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . This receptor is a ligand-activated transcription factor that mediates the toxic effects of dioxins and related compounds. Upon binding with TCDF, AhR translocates to the nucleus and regulates the expression of various genes involved in xenobiotic metabolism and immune response.

Key Points:

- AhR Activation : TCDF activates AhR leading to changes in gene expression.

- Enzyme Induction : Increases in cytochrome P450 enzymes are observed, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

Toxicological Effects

The toxicological profile of TCDF includes a range of adverse effects on different biological systems. The following table summarizes key findings from various studies:

1. Occupational Exposure

A study examining workers exposed to TCDF during herbicide production found significant health impacts, including chloracne and systemic illnesses. Symptoms included fatigue, weight loss, and liver enlargement. The study highlighted long-term health risks associated with chronic exposure to dioxin-like compounds .

2. Environmental Impact

Research conducted on populations near contaminated sites has shown increased rates of various cancers, including soft-tissue sarcoma and non-Hodgkin lymphoma. For instance, a cohort study indicated an elevated risk for these cancers among individuals exposed to TCDF through environmental contamination .

Research Findings

Recent studies have focused on the molecular pathways influenced by TCDF exposure:

- Gene Expression Profiling : Transcriptomic analyses have revealed that TCDF alters the expression of genes involved in inflammation and cellular stress responses in hepatocytes .

- Dose-Response Relationships : Empirical models have been developed to assess the dose-response relationship for TCDF's effects on health outcomes, indicating a significant correlation between exposure levels and biological responses .

Q & A

Q. What analytical methods are recommended for detecting 2,4,6,7-TCDF in environmental samples?

Gas chromatography-mass spectrometry (GC/MS) with isotope dilution is the gold standard. Use 13C-labeled internal standards (e.g., 50 µg/mL in 10% toluene-nonane solutions) to improve quantification accuracy and correct for matrix effects during sample preparation . For isomer-specific identification, cross-reference retention times with certified analytical standards, as chromatographic separation of TCDF isomers can be challenging .

Q. How should environmental samples be prepared for 2,4,6,7-TCDF analysis?

Soil and sediment samples require Soxhlet extraction with toluene or dichloromethane, followed by cleanup using multi-layer silica gel columns to remove interfering organic compounds. For aqueous samples, liquid-liquid extraction with non-polar solvents is recommended. Store extracts in amber vials at –20°C to prevent photodegradation .

Q. What are the critical parameters for environmental monitoring of 2,4,6,7-TCDF?

Focus on organic carbon content and grain size in sediments, as these parameters influence TCDF adsorption. Use principal component analysis (PCA) to correlate contamination levels with site-specific variables (e.g., industrial activity, dredging history) . Detection limits should align with regulatory thresholds (e.g., <50 pg/g in soil) .

Advanced Research Questions

Q. What experimental designs are optimal for studying 2,4,6,7-TCDF toxicity in mammalian systems?

Use metabolomics and transcriptomics to assess mechanistic toxicity. For example, expose murine models to 0.1 µmol/kg doses and analyze hepatic or gut microbiome responses via metatranscriptomic sequencing. Monitor IL-6 mRNA suppression as a biomarker of immunotoxicity . Include controls with 2,3,7,8-TCDF (a more toxic isomer) to compare structure-activity relationships .

Q. How does 2,4,6,7-TCDF photodegradation efficiency compare to thermal degradation?

High-temperature photolysis using concentrated solar radiation (e.g., 300–400 nm UV) achieves faster degradation than thermal methods. Design experiments with simulated sunlight and track byproducts via GC/MS. Note that photolytic yields are lower than thermal degradation, suggesting competing reaction pathways .

Q. What strategies mitigate cross-reactivity in immunoassays for 2,4,6,7-TCDF?

Develop monoclonal antibodies (e.g., S2B1) using haptens mimicking the non-ortho chlorine substitution pattern. Validate specificity against co-planar dioxins (e.g., 2,3,7,8-TCDD) and structurally similar PCBs. Use competitive enzyme immunoassays (EIAs) with a detection limit of ≤1 pg/mL .

Q. How can dermal absorption studies of 2,4,6,7-TCDF be standardized?

Apply 1–26 ppm solutions to rodent skin in vitro and measure absorption kinetics using radiolabeled tracers (e.g., ³H-TCDF). Adjust pH to 7.4 to mimic physiological conditions. Absorption rates <1% at low concentrations suggest minimal dermal uptake in environmental exposures .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity values for 2,4,6,7-TCDF?

Variations arise from isomer-specific activity and bioassay models. For example, 2,3,7,8-TCDF suppresses IL-6 more potently than 2,4,6,7-TCDF . Use Toxic Equivalency Factors (TEFs) to normalize data across studies and validate findings with in vitro/in vivo concordance tests .

Q. Why do photodegradation studies show conflicting byproduct profiles?

Differences in light intensity, wavelength, and matrix composition (e.g., organic solvents vs. aqueous media) alter degradation pathways. Standardize experimental conditions using solar simulators and report quantum yields for reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。